Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208705
InChI: InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C6H8F2O2
Molecular Weight: 150.12 g/mol

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC16208705

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate -

Specification

Molecular Formula C6H8F2O2
Molecular Weight 150.12 g/mol
IUPAC Name methyl 1-(difluoromethyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3
Standard InChI Key UJHLWXMZFAVEEQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC1)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate possesses the molecular formula C₆H₈F₂O₂ and a molecular weight of 162.12 g/mol. Its structure combines a cyclopropane core with a difluoromethyl (-CF₂H) group and a methyl ester (-COOCH₃) at the 1-position. The cyclopropane ring introduces significant ring strain (approximately 27 kcal/mol), while the electron-withdrawing difluoromethyl group modulates electronic density, enhancing electrophilicity at the carboxylate moiety .

Key Structural Features:

  • Cyclopropane Ring: The three-membered carbon ring imposes angular strain, increasing reactivity in ring-opening and addition reactions.

  • Difluoromethyl Group: The -CF₂H substituent provides polarity and metabolic stability, common in bioactive molecules.

  • Ester Functional Group: The methyl ester serves as a protecting group for carboxylic acids and participates in hydrolysis or transesterification reactions.

Table 1: Comparative Analysis of Cyclopropane Carboxylates

Compound NameMolecular FormulaSubstituentKey Properties
Methyl cyclopropanecarboxylateC₅H₈O₂-HLower polarity, simpler reactivity
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylateC₆H₇F₃O₂-CF₃Higher lipophilicity, enhanced stability
Methyl 1-formylcyclopropane-1-carboxylateC₆H₈O₃-CHOReactive aldehyde group for conjugation

Synthetic Methodologies

The synthesis of methyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves cyclopropanation strategies, leveraging transition-metal catalysis or carbene insertion. A notable approach, adapted from analogous cyclopropane syntheses, employs the Ti-Claisen condensation methodology .

Ti-Claisen Condensation Protocol

In a modified procedure based on the synthesis of methyl 1-formylcyclopropane-1-carboxylate , titanium-mediated cyclopropanation is achieved as follows:

  • Reagent Preparation: A titanium(IV) chloride complex is generated in situ using TiCl₄ and a Lewis base (e.g., triethylamine).

  • Cyclopropanation: A dihaloalkane precursor (e.g., 1,3-dibromopropane) reacts with the titanium complex, forming a titanacyclopropane intermediate.

  • Electrophilic Quenching: Introduction of difluoromethyl groups via electrophilic fluorination agents (e.g., Selectfluor®) yields the difluoromethyl-substituted cyclopropane.

  • Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or iodomethane in the presence of a base.

Critical Considerations:

  • Steric hindrance from the difluoromethyl group necessitates optimized reaction temperatures (0–25°C) to prevent side reactions.

  • Purification via fractional distillation or column chromatography ensures high yields (>75%) and purity (>95%).

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites: the cyclopropane ring and the ester group.

Ring-Opening Reactions

Under acidic or nucleophilic conditions, the cyclopropane ring undergoes cleavage:

  • Acid-Catalyzed Hydrolysis: Yields γ,γ-difluoroglutaric acid derivatives.

  • Nucleophilic Attack: Thiols or amines open the ring to form linear thioether or amine products.

Ester Transformations

  • Hydrolysis: Treatment with aqueous NaOH produces 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a potential pharmacophore.

  • Transesterification: Alcohol exchange reactions facilitate the synthesis of higher alkyl esters.

CompoundTargetActivity
CyclopropavirDNA polymeraseAntiviral
TicagrelorP2Y₁₂ receptorAntiplatelet
SQ-109MmpL3 (Mycobacteria)Antitubercular

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral cyclopropane derivatives.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Material Science: Incorporating fluorinated cyclopropanes into polymers for enhanced thermal stability.

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